(Hydroxybenzoyl)catalpol; Catalpol 6-p-hydroxybenzoate is a natural product found in Veronica liwanensis, Veronica anagallis, and other organisms with data available.
Catalposide
CAS No.: 6736-85-2
VCID: VC21322231
Molecular Formula: C22H26O12
Molecular Weight: 482.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Catalposide is a naturally occurring compound found in various plant species, including Catalpa ovata and Veronica kellereri . It is known for its diverse biological activities, including anti-inflammatory and antinociceptive effects . This article aims to provide a comprehensive overview of catalposide, focusing on its chemical structure, biological functions, and recent research findings. Biological ActivitiesCatalposide has been identified as a natural agonist of peroxisome proliferator-activated receptor-alpha (PPARα) . This activity is significant because PPARα plays a crucial role in lipid metabolism, influencing fatty acid oxidation and uptake. Studies have shown that catalposide can reduce cellular triglyceride levels by 21% and increase fatty acid uptake by 70% in cultured hepatocytes . Additionally, it upregulates genes involved in fatty acid oxidation and high-density lipoprotein metabolism while suppressing those related to fatty acid synthesis . Metabolism and MetabolitesCatalposide undergoes metabolism in the human body, primarily in the liver and intestines. Four metabolites (M1-M4) have been identified, including catalposide sulfate, which is formed through sulfation . The metabolic pathway involves the loss of glucose and further modifications of the iridoid and hydroxybenzoyl moieties .
Research Findings and ApplicationsRecent studies highlight catalposide's potential therapeutic applications, particularly in managing lipid-related disorders due to its PPARα agonistic activity . Additionally, its anti-inflammatory properties suggest potential uses in treating conditions where inflammation is a key factor . Further research is needed to fully explore these applications and to understand the compound's pharmacokinetics and safety profile. |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 6736-85-2 | ||||||||||
Product Name | Catalposide | ||||||||||
Molecular Formula | C22H26O12 | ||||||||||
Molecular Weight | 482.4 g/mol | ||||||||||
IUPAC Name | [2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate | ||||||||||
Standard InChI | InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11?,12-,13?,14-,15+,16-,17?,18?,20?,21+,22?/m1/s1 | ||||||||||
Standard InChIKey | UXSACQOOWZMGSE-HPLKYFPUSA-N | ||||||||||
Isomeric SMILES | C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | ||||||||||
Canonical SMILES | C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | ||||||||||
Synonyms | Catalpin; (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-b-D-glucopyranoside; Hydroxybenzoyl catalpol | ||||||||||
PubChem Compound | 9956891 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume